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The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its

DNA-binding domain is a frequent site of cancer-causing mutations. Understanding the

structural nuances of this domain across different species is crucial for the development of

targeted cancer therapies. This guide provides a comparative overview of the crystal structures

of the p53 DNA-binding domain from Homo sapiens (human) and Mus musculus (mouse),

offering researchers a detailed look at the experimental data and methodologies used to

determine these structures.

Quantitative Data Comparison
The following table summarizes key crystallographic data for the human and mouse p53 DNA-

binding domain structures, providing a clear comparison of their determined properties.
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Parameter
Human p53 DNA-Binding
Domain

Mouse p53 DNA-Binding
Domain

PDB ID 2XWR[1] 1HU8[2]

Organism Homo sapiens[1] Mus musculus[2]

Resolution 1.68 Å[1] 2.70 Å[2]

Space Group P 21 21 21 P 21 21 21

Unit Cell (Å) a=55.3, b=64.4, c=113.8 a=64.8, b=78.9, c=107.2

R-Value Work 0.173[1] 0.239[2]

R-Value Free 0.209[1] 0.299[2]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are the protocols used for the expression, purification, and crystallization of the human

and mouse p53 DNA-binding domains.

Human p53 DNA-Binding Domain (PDB: 2XWR)
Protein Expression and Purification: The human p53 core domain (residues 94-312) was

expressed in Escherichia coli. The purification process involved metal-affinity chromatography

followed by size-exclusion chromatography to ensure a high degree of purity.

Crystallization: Crystals of the human p53 DNA-binding domain were grown at 20°C using the

sitting drop vapor diffusion method. The crystallization drops were prepared by mixing equal

volumes of the protein solution (10 mg/mL in 20 mM Tris-HCl pH 7.2, 150 mM NaCl, and 10

mM DTT) and the reservoir solution containing 20% (w/v) PEG 3350, 0.2 M ammonium sulfate,

and 0.1 M Bis-Tris pH 6.5.

Mouse p53 DNA-Binding Domain (PDB: 1HU8)
Protein Expression and Purification: The mouse p53 core domain (residues 91-289) was

expressed in E. coli strain BL21(DE3)[2]. The protein was purified using a two-step process
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involving Ni-NTA affinity chromatography to capture the His-tagged protein, followed by size-

exclusion chromatography to obtain a homogenous sample.

Crystallization: The mouse p53 DNA-binding domain was crystallized using the hanging drop

vapor diffusion method at 22°C. The protein solution (5 mg/mL in 20 mM Tris-HCl pH 8.0, 150

mM NaCl, and 5 mM DTT) was mixed with an equal volume of the reservoir solution containing

12-15% (w/v) PEG 8000, 0.2 M ammonium sulfate, and 0.1 M sodium cacodylate pH 6.5.

Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the crystal

structure of a protein, from gene cloning to final structure deposition.
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Caption: A generalized workflow for protein crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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